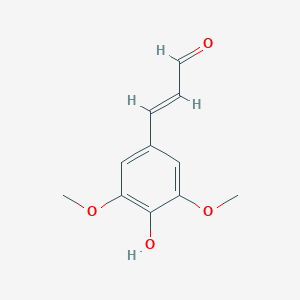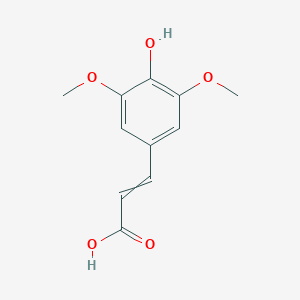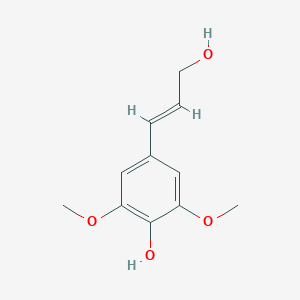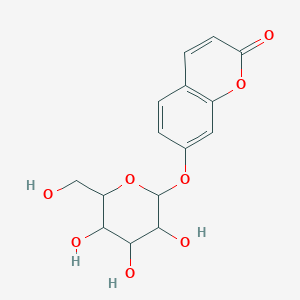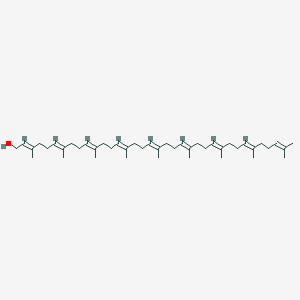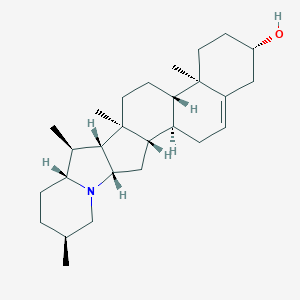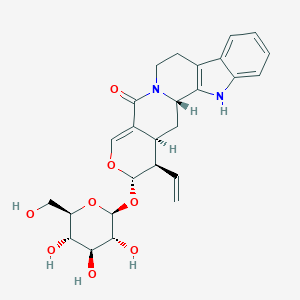
Strictosamide
Vue d'ensemble
Description
Strictosamide est un alcaloïde naturel principalement trouvé dans la plante Nauclea officinalis, qui appartient à la famille des Rubiacées. Ce composé a été traditionnellement utilisé en médecine chinoise pour traiter diverses maladies inflammatoires et infectieuses . Il présente des propriétés anti-inflammatoires, analgésiques et antimicrobiennes significatives .
Applications De Recherche Scientifique
Strictosamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex alkaloids.
Biology: Studies have shown its role in modulating immune responses and gut microbiota.
Medicine: This compound exhibits significant anti-inflammatory and analgesic properties, making it a potential candidate for treating inflammatory diseases like ulcerative colitis and acute lung injury
Industry: It is used in the pharmaceutical industry for developing anti-inflammatory and antimicrobial drugs.
Mécanisme D'action
Strictosamide is a natural alkaloid found in the medicinal plant Nauclea officinalis, which has been used for a long time in China to treat diseases related to infection and inflammation .
Target of Action
This compound primarily targets T helper 17 cells (Th17 cells) and Regulatory T cells (Treg cells) . Th17 cells are a subset of pro-inflammatory T cells that play a crucial role in autoimmune diseases and inflammation. On the other hand, Treg cells are a subset of T cells that modulate the immune system, maintain tolerance to self-antigens, and prevent autoimmune disease .
Mode of Action
This compound interacts with its targets, Th17 and Treg cells, modulating their differentiation and function . It reduces the proportion of Th17 cells and increases the proportion of Treg cells . This modulation results in a decrease in the levels of Th17-related factors interleukin (IL)-6 and IL-17, and an increase in Treg-related factors IL-10 and transforming growth factor (TGF)- .
Biochemical Pathways
The biochemical pathway affected by this compound involves the PI3K/AKT signaling pathway . This pathway plays a key role in cellular quiescence, proliferation, cancer, and longevity . This compound has been shown to activate this pathway, leading to increased protein expression of Forkhead/winged helix transcription factor 3 (Foxp3) and p-STAT5, while inhibiting Retinoid-related orphan nuclear receptors-t (RORt) and p-STAT3 expression .
Pharmacokinetics
This compound’s pharmacokinetic properties have been studied using a high-performance liquid chromatographic tandem mass spectrometric method . The compound was found to have good linearity in the range of 0.05–20 ng mL−1 in rat plasma . The method was precise and reliable, indicating that this compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties .
Result of Action
This compound has been shown to have significant anti-inflammatory and analgesic activities . It decreases inflammation and inflammatory pain, as evidenced by reduced ear edema, inhibited peritoneal vascular permeability, and decreased leukocytes in the mice peritoneal cavity . It also markedly prolonged the pain latency and decreased the writhing counts in acetic acid-induced writhing test in mice .
Analyse Biochimique
Biochemical Properties
Strictosamide interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in regulating the immune response to infection . In addition, this compound has been shown to downregulate pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to alleviate inflammation in ulcerative colitis (UC) models, reducing colonic pathological alterations and decreasing the disease activity index . In vitro studies have also demonstrated that this compound can restrict inflammation in IEC6 and HT-29 cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits the NF-κB signaling pathway, leading to a decrease in the expression of pro-inflammatory cytokines . It also has been found to significantly inhibit the PI3K/Akt pathway, which is involved in cell survival, proliferation, differentiation, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-term effects on cellular function. For instance, it has been found to decrease the leukocytes in the mice peritoneal cavity induced by carboxymethylcellulose sodium (CMC–Na) at all the tested doses .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, at 20 and 40mg/kg, this compound significantly decreased the TPA-induced mice ear edema and inhibited acetic acid-stimulated peritoneal vascular permeability in mice .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been found to be associated with the regulation of inflammatory response and cell apoptosis via the SATA signaling pathway
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le Strictosamide peut être synthétisé par une réaction de Pictet-Spengler bioinspirée entre la sécologanine et la tryptamine . Cette réaction est catalysée par un acide et produit de la strictosidine, qui subit ensuite une lactamisation pour former du this compound . Les conditions de réaction impliquent généralement des températures douces et une purification par cristallisation et chromatographie éclair .
Méthodes de production industrielle
La production industrielle de this compound implique souvent l'extraction de la plante Nauclea officinalis. Le processus d'extraction comprend l'utilisation de solvants tels que le méthanol, l'eau et l'acétonitrile contenant 0,05% d'acide acétique . Le composé extrait est ensuite purifié à l'aide de techniques de chromatographie liquide haute performance (HPLC) .
Analyse Des Réactions Chimiques
Types de réactions
Le Strictosamide subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution .
Réactifs et conditions courants
Réduction : La réduction de la strictosidine en this compound implique l'utilisation d'agents réducteurs.
Substitution : Les réactions de substitution peuvent se produire en milieu acide ou basique, conduisant à la formation de divers dérivés.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent l'époxyde de this compound et d'autres dérivés glucosidiques .
Applications de la recherche scientifique
Le this compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme précurseur dans la synthèse d'autres alcaloïdes complexes.
Biologie : Des études ont montré son rôle dans la modulation des réponses immunitaires et du microbiote intestinal.
Médecine : Le this compound présente des propriétés anti-inflammatoires et analgésiques significatives, ce qui en fait un candidat potentiel pour le traitement de maladies inflammatoires telles que la colite ulcéreuse et la lésion pulmonaire aiguë
Industrie : Il est utilisé dans l'industrie pharmaceutique pour développer des médicaments anti-inflammatoires et antimicrobiens.
Mécanisme d'action
Le this compound exerce ses effets en modulant diverses cibles et voies moléculaires. Il régule la différenciation des cellules T auxiliaires 17 et des cellules T régulatrices via la voie de signalisation STAT3/STAT5 . De plus, il inhibe la voie de signalisation NF-κB, qui joue un rôle crucial dans l'inflammation . Cette modulation conduit à la régulation négative des cytokines pro-inflammatoires et à la régulation positive des cytokines anti-inflammatoires .
Comparaison Avec Des Composés Similaires
Composés similaires
Lactame de Vincoside : Un diastéréoisomère de Strictosamide avec une stabilité légèrement supérieure.
Camptothécine : Un alcaloïde antitumoral qui partage une voie de biosynthèse similaire avec le this compound.
Aglycones de type Angustine : Dérivés de this compound qui contribuent à la couleur jaune du bois de Nauclea orientalis.
Unicité
Le this compound est unique en raison de son large spectre d'activités biologiques, notamment des propriétés anti-inflammatoires, analgésiques et antimicrobiennes . Sa capacité à moduler plusieurs voies de signalisation et ses applications thérapeutiques potentielles en font un composé précieux à la fois dans la recherche et l'industrie .
Propriétés
IUPAC Name |
(1S,18S,19R,20S)-19-ethenyl-18-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15-pentaen-14-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O8/c1-2-12-15-9-18-20-14(13-5-3-4-6-17(13)27-20)7-8-28(18)24(33)16(15)11-34-25(12)36-26-23(32)22(31)21(30)19(10-29)35-26/h2-6,11-12,15,18-19,21-23,25-27,29-32H,1,7-10H2/t12-,15+,18+,19-,21-,22+,23-,25+,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRPLJCNRZUXLS-IUNANRIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C2CC3C4=C(CCN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)C6=CC=CC=C6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1[C@@H]2C[C@H]3C4=C(CCN3C(=O)C2=CO[C@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=CC=C6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438421 | |
| Record name | Strictosamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23141-25-5 | |
| Record name | Strictosamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23141-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Strictosamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




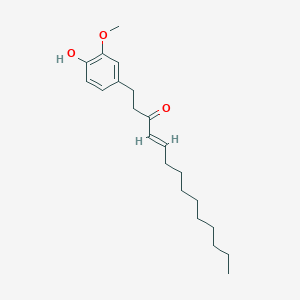
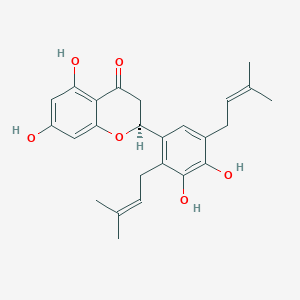

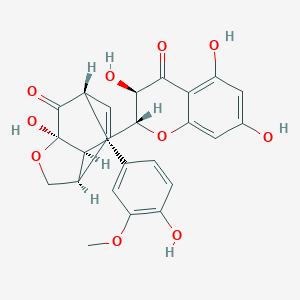
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate](/img/structure/B192387.png)
